molecular formula C11H13N3OS B1272886 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 669750-24-7

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1272886
CAS No.: 669750-24-7
M. Wt: 235.31 g/mol
InChI Key: OBQMSUPVWZLDOP-UHFFFAOYSA-N
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Description

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (4-MEPETT) is an organic compound that has been studied extensively for its potential applications in scientific research. 4-MEPETT is a member of the triazoles family of compounds, which is a group of heterocyclic compounds containing three nitrogen atoms. 4-MEPETT has been studied for its potential use in medicinal chemistry, as a synthetic intermediate, and as a biochemical reagent.

Scientific Research Applications

DNA Methylation Inhibitors

4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives have been explored as potential DNA methylation inhibitors. These compounds are synthesized with various substituents, showing promise for anti-tumor activity and the potential to affect the methylation level of tumor DNA (Hovsepyan et al., 2018).

Urease and Anti-Proliferative Activity

Studies have been conducted on 1,2,4-triazoles for their urease inhibition and anti-proliferative activities. These compounds are synthesized through a multistep process and have been evaluated for their potential in inhibiting urease activity and demonstrating anti-proliferative effects (Ali et al., 2022).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds have shown effectiveness in increasing inhibition efficiency with concentration and can be categorized as mixed-type inhibitors (Yadav et al., 2013).

Physicochemical Properties for Pharmaceutical Applications

The synthesis of this compound derivatives is significant in pharmaceutical science. Their high efficiency and low toxicity make them promising for the creation of new chemical compounds with potential biological activity (Kravchenko et al., 2018).

Antioxidant Evaluation

Various derivatives of this compound have been synthesized and evaluated for their antioxidant activity. Some derivatives have shown potent antioxidant properties, particularly those with electron-releasing groups (Maddila et al., 2015).

Synthesis for Inhibitory Kinetics on Tyrosinase Activity

The synthesis of Schiff’s base derivatives of this compound and their effects on tyrosinase activity have been investigated. These compounds have demonstrated potent inhibitory effects and could be useful in developing antityrosinase agents (Yu et al., 2015).

Antimicrobial Activities

New 1,2,4-triazoles, including derivatives of this compound, have been synthesized and evaluated for their antimicrobial activities. They have shown varying degrees of effectiveness against pathogenic strains (Bayrak et al., 2009).

Properties

IUPAC Name

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMSUPVWZLDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387947
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669750-24-7
Record name 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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